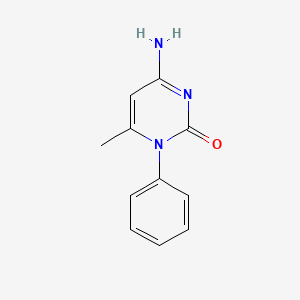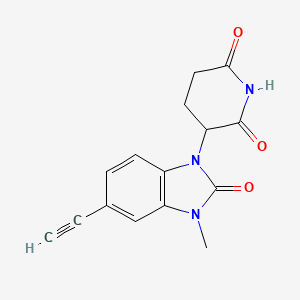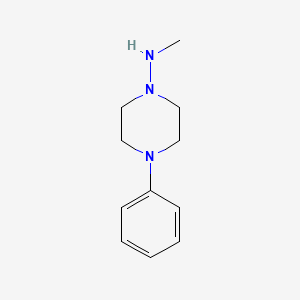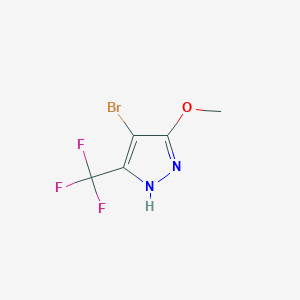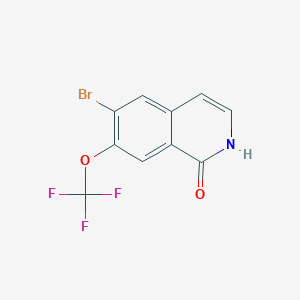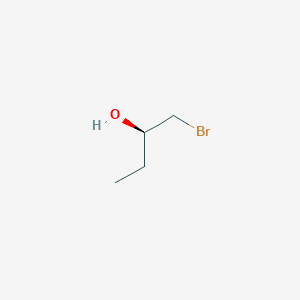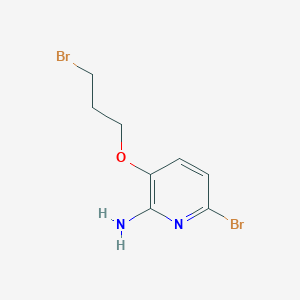
6-Bromo-3-(3-bromopropoxy)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-(3-bromopropoxy)pyridin-2-amine is a heterocyclic organic compound with the molecular formula C8H10Br2N2O. This compound is characterized by a pyridine ring substituted with bromine and a 3-bromopropoxy group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(3-bromopropoxy)pyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-bromopyridin-2-amine.
Alkylation: The 6-bromopyridin-2-amine undergoes alkylation with 3-bromopropanol in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-(3-bromopropoxy)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Agents like sodium borohydride (NaBH4) for reduction reactions.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyridine derivatives, while coupling reactions can produce complex heterocyclic compounds.
Applications De Recherche Scientifique
6-Bromo-3-(3-bromopropoxy)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-(3-bromopropoxy)pyridin-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or affecting cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromopyridin-2-amine: A closely related compound with similar chemical properties.
3-Bromo-2-aminopyridine:
6-Bromo-2-methylpyridin-3-amine: Shares structural similarities and is used in similar research contexts.
Uniqueness
6-Bromo-3-(3-bromopropoxy)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in the synthesis of novel compounds and in exploring new scientific applications.
Propriétés
Formule moléculaire |
C8H10Br2N2O |
|---|---|
Poids moléculaire |
309.99 g/mol |
Nom IUPAC |
6-bromo-3-(3-bromopropoxy)pyridin-2-amine |
InChI |
InChI=1S/C8H10Br2N2O/c9-4-1-5-13-6-2-3-7(10)12-8(6)11/h2-3H,1,4-5H2,(H2,11,12) |
Clé InChI |
OIDKBUZBTRUYPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1OCCCBr)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



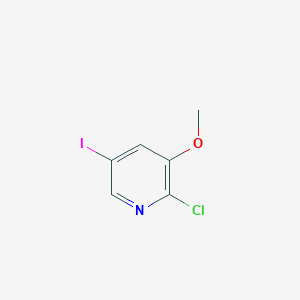



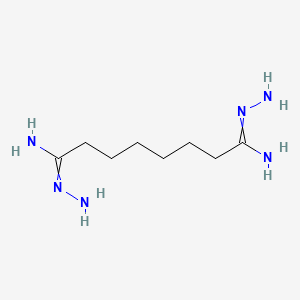
![6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B13896282.png)
